molecular formula C23H21NO2 B5522545 4-benzoyl-N-mesitylbenzamide CAS No. 311774-35-3

4-benzoyl-N-mesitylbenzamide

Cat. No.: B5522545
CAS No.: 311774-35-3
M. Wt: 343.4 g/mol
InChI Key: ALDBAUXXXIGRTJ-UHFFFAOYSA-N
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Description

4-benzoyl-N-mesitylbenzamide is a useful research compound. Its molecular formula is C23H21NO2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.157228913 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

Research conducted by Clark et al. (1984) explored the anticonvulsant activity of a series of 4-aminobenzamides, which share structural similarities with 4-benzoyl-N-mesitylbenzamide. These compounds were evaluated for their efficacy against seizures induced by electroshock and pentylenetetrazole in mice. The study identified specific compounds within this series that demonstrated potent anticonvulsant effects, suggesting the potential of this compound derivatives in the development of new antiepileptic drugs Clark et al., 1984.

Anticancer Activity

In the realm of oncology, a study by Yan et al. (2015) highlighted the synthesis and evaluation of pyrazolone-enamines derived from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, which demonstrated significant inhibitory effects on the proliferation of human liver cancer cells (HepG2). These compounds, including those structurally related to this compound, were found to inhibit the activity of the human cancer cellular 20S proteasome, indicating their potential as anticancer agents Yan et al., 2015.

Inhibition of Trypsin, Plasmin, and Thrombin

Markwardt et al. (1968) investigated derivatives of benzylamine and benzamidine for their inhibitory activity against proteolytic enzymes trypsin, plasmin, and thrombin. This research is relevant to this compound due to the structural similarity of these compounds. Their findings indicated that certain derivatives acted as competitive inhibitors, which could have implications for the development of therapeutic agents targeting these enzymes Markwardt et al., 1968.

Potential as a Prodrug

Springer et al. (1990) synthesized novel prodrugs designed for activation to their corresponding active drugs at tumor sites, involving derivatives structurally related to this compound. This approach leverages the unique microenvironment of tumors to activate prodrugs, thereby enhancing the selectivity and efficacy of cancer treatment Springer et al., 1990.

Properties

IUPAC Name

4-benzoyl-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15-13-16(2)21(17(3)14-15)24-23(26)20-11-9-19(10-12-20)22(25)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBAUXXXIGRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256607
Record name 4-Benzoyl-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311774-35-3
Record name 4-Benzoyl-N-(2,4,6-trimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311774-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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